molecular formula C27H33F3N4O9 B13385332 but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide

but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide

Cat. No.: B13385332
M. Wt: 614.6 g/mol
InChI Key: ODAOZWTYNWZSBY-UHFFFAOYSA-N
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Description

But-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide is a complex organic compound that features a combination of functional groups, including an imidazole ring, a trifluoromethyl group, and a heptanamide chain. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the compound may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. The imidazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. The presence of the trifluoromethyl group and the imidazole ring may contribute to its pharmacological activity, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide is unique due to the combination of its functional groups. The presence of the trifluoromethyl group and the heptanamide chain, along with the imidazole ring, imparts distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C27H33F3N4O9

Molecular Weight

614.6 g/mol

IUPAC Name

but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide

InChI

InChI=1S/C19H25F3N4O.2C4H4O4/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22;2*5-3(6)1-2-4(7)8/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27);2*1-2H,(H,5,6)(H,7,8)

InChI Key

ODAOZWTYNWZSBY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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